molecular formula C11H12BrNO3 B7857768 Methyl 3-[(3-bromophenyl)formamido]propanoate

Methyl 3-[(3-bromophenyl)formamido]propanoate

Cat. No.: B7857768
M. Wt: 286.12 g/mol
InChI Key: YVXHTPOPFPANLG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromophenyl)formamido]propanoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the amide group is replaced by a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-bromophenyl)formamido]propanoate typically involves the reaction of 3-bromobenzoyl chloride with methyl 3-aminopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-bromophenyl)formamido]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include azides, nitriles, or various substituted phenyl derivatives.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-[(3-bromophenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-bromophenyl)formamido]propanoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity. In drug discovery, it may interact with molecular targets such as receptors or ion channels, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-bromophenyl)formamido]propanoate: Similar structure but with the bromine atom in the para position.

    Methyl 3-[(2-bromophenyl)formamido]propanoate: Similar structure but with the bromine atom in the ortho position.

    Methyl 3-[(3-chlorophenyl)formamido]propanoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Methyl 3-[(3-bromophenyl)formamido]propanoate is unique due to the specific positioning of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts.

Properties

IUPAC Name

methyl 3-[(3-bromobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-10(14)5-6-13-11(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHTPOPFPANLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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